molecular formula C26H28N6 B11612741 2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B11612741
M. Wt: 424.5 g/mol
InChI Key: OBUCEUMCUBBUQJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, characterized by a fused tricyclic core with a nitrile group at position 2. The structure includes a 2-butyl and 3-methyl substituent on the pyrido[1,2-a]benzimidazole scaffold, along with a 1-piperazinyl group substituted at position 4 with a 2-pyridinyl moiety. The molecular formula is C28H31N5, with a molecular weight of 437.59 g/mol and a calculated logP of 7.45, indicating high lipophilicity .

Properties

Molecular Formula

C26H28N6

Molecular Weight

424.5 g/mol

IUPAC Name

2-butyl-3-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H28N6/c1-3-4-9-20-19(2)21(18-27)25-29-22-10-5-6-11-23(22)32(25)26(20)31-16-14-30(15-17-31)24-12-7-8-13-28-24/h5-8,10-13H,3-4,9,14-17H2,1-2H3

InChI Key

OBUCEUMCUBBUQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines .

Scientific Research Applications

2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazinyl Group

The piperazinyl substituent is a critical determinant of physicochemical and biological properties. Key analogs include:

2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
  • Substituent : 4-Methylphenyl group on piperazine.
  • Properties : Shares identical molecular weight (437.59 g/mol) and logP (7.45) with the target compound, indicating similar hydrophobicity. The aromatic methyl group may enhance π-π stacking interactions compared to the pyridinyl group .
2-Benzyl-3-methyl-1-[4-(3-phenylpropenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
  • Substituent : 3-Phenylpropenyl group on piperazine.
  • Properties : Larger molecular formula (C33H31N5 ) and mass (497.65 g/mol). The extended conjugated system could influence electronic properties and receptor binding .
1-[4-(Dimethylamino)anilino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Substituent: Dimethylaminoanilino group on piperazine.
  • Molecular details are unspecified in the evidence .

Core Scaffold Modifications

Several analogs feature variations in the pyrido[1,2-a]benzimidazole core:

3-Methyl-1-oxo-2-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile (Compound 3s)
  • Modification : 1-Oxo group and phenyl substituent at position 2.
  • Synthesis: 81% yield via pre-HPLC purification.
2-[(4-Chlorophenyl)ethyl]-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile (Compound 3t)
  • Modification : 4-Chlorophenyl ethyl chain at position 2.
  • Properties : The chlorine atom introduces electronegativity, possibly enhancing electrostatic interactions in biological systems .

Comparative Data Table

Compound Name Piperazinyl Substituent Molecular Formula Molecular Weight (g/mol) logP Notable Properties/Activity
Target Compound 4-(2-Pyridinyl) C28H31N5 437.59 7.45 High lipophilicity
2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl] analog 4-(4-Methylphenyl) C28H31N5 437.59 7.45 Similar hydrophobicity
2-Benzyl-3-methyl-1-[4-(3-phenylpropenyl)piperazin-1-yl] analog 4-(3-Phenylpropenyl) C33H31N5 497.65 N/A Extended conjugation
3-Methyl-1-oxo-2-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile (3s) N/A (1-oxo core) C20H14N3O 312.35 N/A Antimicrobial potential
2-[(4-Chlorophenyl)ethyl]-3-methyl-1-oxo analog (3t) N/A (1-oxo core) C22H17ClN3O 374.84 N/A Electronegative substituent

Biological Activity

2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-A]benzimidazole core, which is known for its diverse biological activities. The structural components include:

  • Pyridine ring : Enhances interaction with biological targets.
  • Piperazine moiety : Known for its role in enhancing solubility and biological activity.
  • Carbonitrile group : Contributes to the compound's reactivity and potential interactions with enzymes or receptors.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-A]benzimidazole, including the target compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective activity against various pathogens, including resistant strains of Mycobacterium tuberculosis (MDR-TB and XDR-TB) .

Table 1: Antimicrobial Activity of Pyrido[1,2-A]benzimidazole Derivatives

CompoundMIC (µg/mL)Toxicity (Vero Cells)Activity Against
3a0.12>100MDR-TB
3h0.5<10XDR-TB

The above data suggests that modifications to the benzyl ring can significantly affect both potency and toxicity profiles.

Case Studies

A notable case study involved the synthesis of multiple analogues of pyrido[1,2-A]benzimidazole derivatives. These studies focused on optimizing their structure to enhance bioactivity while minimizing cytotoxic effects. One such derivative showed an MIC value of 0.5 µg/mL against M. tuberculosis with a selectivity index (SI) indicating low toxicity .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives has revealed critical insights into how structural modifications can influence biological activity:

  • Substituents on the benzyl ring : Electron-withdrawing groups tend to increase toxicity while enhancing antimicrobial potency.
  • Positioning of nitrogen atoms : The placement of nitrogen within the pyridine ring affects binding affinity to target proteins.

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